molecular formula C13H13N3S B1480914 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098092-08-9

1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480914
CAS No.: 2098092-08-9
M. Wt: 243.33 g/mol
InChI Key: SENZKSMAKHBBGR-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cyclooxygenase (COX) enzymes, influencing the inflammatory response . Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression patterns by interacting with transcription factors or epigenetic regulators. These changes can lead to variations in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . By binding to these targets, this compound can inhibit or activate their functions, leading to changes in cellular processes. For instance, it may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and catalysis. Alternatively, it can activate receptors by mimicking the natural ligands, triggering downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in preclinical and clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, influencing the levels of metabolites and overall cellular metabolism. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can sequester this compound, influencing its distribution within different cellular compartments and tissues. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the reaction of a thiophene derivative with an imidazole precursor in the presence of a suitable catalyst and under specific temperature and pressure conditions . Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially incorporating microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing thiophene ring. Common reagents include halogens and nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole include other imidazo[1,2-b]pyrazole derivatives and thiophene-containing heterocycles. These compounds share structural similarities but may differ in their electronic properties and biological activities. For example:

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-2-10(1)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENZKSMAKHBBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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